![molecular formula C18H24ClN7OS B15285594 8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SHP2 plays a crucial role in cell signaling pathways, including the RAS-RAF-ERK signaling pathway, which is often hyperactivated in various cancers . Batoprotafib is currently under investigation for its potential in treating advanced solid tumors, such as non-small cell lung cancer, squamous head and neck cancer, esophageal squamous cell carcinoma, colorectal cancer, and gastrointestinal stromal cancer .
准备方法
The synthesis of batoprotafib involves multiple steps, starting with the preparation of key intermediates. . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods for batoprotafib are designed to scale up the synthesis process while maintaining the quality and consistency of the compound .
化学反应分析
Batoprotafib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Batoprotafib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of SHP2 and its effects on cell signaling pathways . In biology, batoprotafib is employed in research to understand the role of SHP2 in various cellular processes and diseases . In medicine, batoprotafib is being investigated in clinical trials for its potential to treat advanced solid tumors by inhibiting SHP2 and disrupting cancer cell signaling . Additionally, batoprotafib has industrial applications in the development of new therapeutic agents and drug discovery .
作用机制
Batoprotafib exerts its effects by binding to and inhibiting SHP2, a protein tyrosine phosphatase involved in cell signaling pathways . By inhibiting SHP2, batoprotafib disrupts the RAS-RAF-ERK signaling pathway, which is often hyperactivated in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, making batoprotafib a promising therapeutic agent for the treatment of various cancers .
相似化合物的比较
Batoprotafib is unique in its ability to specifically target and inhibit SHP2, distinguishing it from other compounds that may target different proteins or pathways . Similar compounds include other SHP2 inhibitors, such as RMC-4630 and JAB-3068, which also aim to disrupt the RAS-RAF-ERK signaling pathway . batoprotafib’s specific binding affinity and inhibitory potency make it a valuable tool in cancer research and therapy .
属性
分子式 |
C18H24ClN7OS |
|---|---|
分子量 |
421.9 g/mol |
IUPAC 名称 |
8-[6-amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C18H24ClN7OS/c1-10-14(20)18(9-27-10)3-6-26(7-4-18)12-8-24-17(16(22)25-12)28-11-2-5-23-15(21)13(11)19/h2,5,8,10,14H,3-4,6-7,9,20H2,1H3,(H2,21,23)(H2,22,25) |
InChI 键 |
UCJZOKGUEJUNIO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C2(CCN(CC2)C3=CN=C(C(=N3)N)SC4=C(C(=NC=C4)N)Cl)CO1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[(4S)-2,2-DiMethyl-1,3-dioxolan-4-yl]-2-Methyl-2-propenoic acid ethyl ester](/img/structure/B15285517.png)

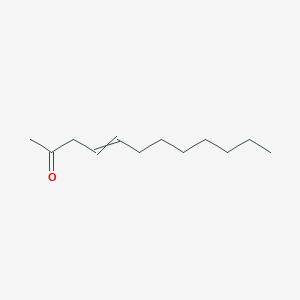
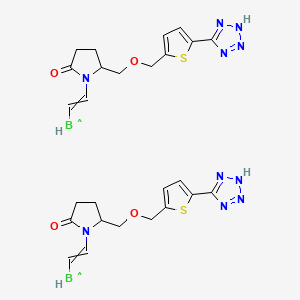
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
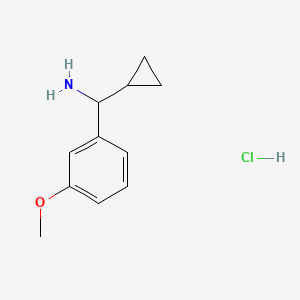
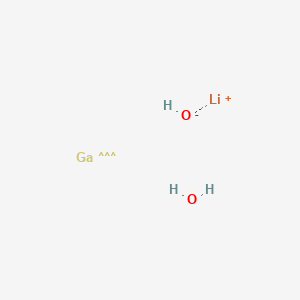
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)

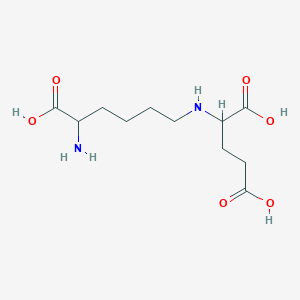
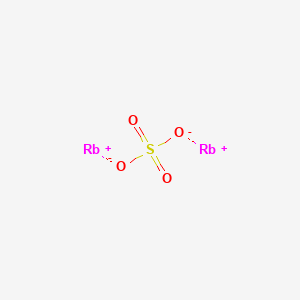
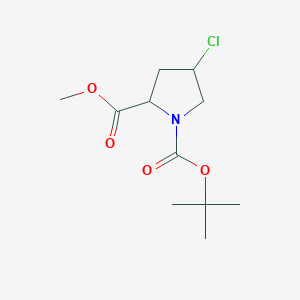

![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)
